molecular formula C21H22N2O2 B5856849 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

Cat. No. B5856849
M. Wt: 334.4 g/mol
InChI Key: QZXAPPIXSFRWQK-UHFFFAOYSA-N
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Description

The compound “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The oxazole ring is a key structural motif in many important natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” were not found, there are general methods for synthesizing oxazole derivatives. For instance, one method involves the cyclization of esters of benzoin and aromatic acids .


Molecular Structure Analysis

The molecular structure of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” likely includes a five-membered oxazole ring with two phenyl groups attached to it .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, focusing on six unique fields:

Anticancer Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide has shown promising results in anticancer research. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for developing new anticancer drugs .

Analgesic Properties

This compound has been investigated for its analgesic effects. Research indicates that it can effectively reduce pain by interacting with specific receptors in the nervous system. Its multi-target approach, including inhibition of amine oxidase and transient receptor potential channels, contributes to its analgesic properties .

Anti-inflammatory Effects

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide also exhibits anti-inflammatory properties. It has been shown to reduce inflammation in various in vivo models. The compound works by inhibiting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) .

Neuropathic Pain Management

In the field of neuropathic pain, this compound has shown potential as a therapeutic agent. It targets multiple pathways involved in pain transmission and modulation, providing relief from chronic pain conditions. Its ability to inhibit TRPV1 receptors and other pain-related targets makes it a valuable candidate for further development .

Antioxidant Activity

Research has highlighted the antioxidant properties of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This antioxidant activity adds to its therapeutic potential in multiple health conditions .

Antimicrobial Applications

The compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Safety and Hazards

The safety and hazards associated with “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” are not available from the current information. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, research into the photochromic properties of certain oxazole derivatives has been suggested .

properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-15(4-2)20(24)23-21-22-18(16-11-7-5-8-12-16)19(25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXAPPIXSFRWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

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